(E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
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Overview
Description
(E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The compound features a thiazole ring, a cyanophenyl group, and a dimethoxybenzamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide typically involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone. This reaction allows for the rapid, single-step synthesis of 4-cyanophenyl-2-hydrazinylthiazoles, which can then be further modified to obtain the desired compound . The reaction conditions generally include the use of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or thiazole groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide has shown promise in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which (E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide exerts its effects involves the induction of apoptosis in cancer cells. This is achieved through the activation of caspases, which are proteases that play a crucial role in the execution phase of cell apoptosis . The compound targets specific molecular pathways that lead to the activation of these caspases, ultimately resulting in programmed cell death.
Comparison with Similar Compounds
Similar Compounds
4-cyanophenyl-2-hydrazinylthiazoles: These compounds share the thiazole and cyanophenyl groups and have shown similar anticancer activities.
2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole: Another compound with a similar structure and biological activity.
Uniqueness
(E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Its ability to induce apoptosis in cancer cells via caspase activation makes it a particularly promising candidate for further development as an anticancer agent.
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-24-14-7-8-15(17(9-14)25-2)18(23)22-19-21-16(11-26-19)13-5-3-12(10-20)4-6-13/h3-9,11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKVYCAJZKUCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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